Non-Functional Domain Localization: RFX6 (414-431) as a True Negative Control vs. DNA-Binding Domain Fragments
The RFX6 (414-431) fragment resides entirely outside the RFX DNA-binding winged-helix domain, which spans residues 121-199 of the 928-amino acid protein [1]. In contrast, alternative RFX6 peptide fragments spanning residues 121-199 (or sub-regions thereof) contain the evolutionarily conserved DNA-binding motif and may retain residual DNA-binding activity or competitively inhibit RFX6-X-box interactions in functional assays [2]. This positional distinction is critical for experimental design requiring a truly inert RFX6-derived peptide control.
| Evidence Dimension | Functional domain overlap |
|---|---|
| Target Compound Data | Residues 414-431: 0% overlap with DNA-binding domain (residues 121-199) |
| Comparator Or Baseline | DNA-binding domain fragments (residues 121-199 or sub-regions): 100% overlap with functional winged-helix motif |
| Quantified Difference | Absolute positional separation of ≥215 residues from DNA-binding domain C-terminus; complete absence of known functional motifs |
| Conditions | Sequence alignment and domain annotation based on UniProt Q8HWS3 and canSAR.ai structural classification |
Why This Matters
This positional difference determines whether an RFX6 peptide can serve as a genuine negative control (414-431) versus a potentially confounding functional modulator (DNA-binding domain fragments).
- [1] canSAR.ai. Protein RFX6 Overview. DNA-binding domain spans residues 121-199; 928-amino acid full-length protein. View Source
- [2] Soyer J, Flasse L, Raffelsberger W, et al. Rfx6 is an Ngn3-dependent winged helix transcription factor required for pancreatic islet cell development. Development. 2010;137(2):203-212. View Source
